molecular formula C12H15BrO B7873042 Cyclopentyl (2-bromophenyl)methanol

Cyclopentyl (2-bromophenyl)methanol

Cat. No.: B7873042
M. Wt: 255.15 g/mol
InChI Key: KNJBVYDOFBWHQP-UHFFFAOYSA-N
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Description

Cyclopentyl (2-bromophenyl)methanol (CAS 1249753-35-2) is a brominated alcohol compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This chemical serves as a versatile synthetic intermediate, particularly in the design and development of potential therapeutic agents. Research indicates that structurally similar cyclopentyl-phenyl methanol derivatives are key precursors in synthesizing novel α-glucosidase inhibitors, which are being investigated for the management of Type 2 Diabetes Mellitus . In such contexts, the molecule can act as a critical building block, contributing to the core scaffold that interacts with enzyme active sites. The compound should be stored at -20°C for long-term stability (1-2 years) . This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment, including gloves and goggles, when handling this material .

Properties

IUPAC Name

(2-bromophenyl)-cyclopentylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJBVYDOFBWHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

In anhydrous diethyl ether, cyclopentylmagnesium bromide (1.2 equiv) is added dropwise to 2-bromobenzaldehyde (1.0 equiv) at 0°C under nitrogen. The mixture is stirred for 4–6 hours, gradually warming to room temperature. Quenching with saturated ammonium chloride solution arrests the reaction, followed by extraction with diethyl ether (3 × 30 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 10:1) yields the product as a colorless liquid.

Key Parameters:

  • Solvent : Diethyl ether or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 58–65% (optimized)

Reduction of Ketone Precursors

A two-step approach involving Friedel-Crafts acylation followed by ketone reduction provides an alternative pathway.

Step 1: Friedel-Crafts Acylation

2-Bromobenzoyl chloride (1.1 equiv) reacts with cyclopentane in the presence of anhydrous aluminum chloride (1.5 equiv) in dichloromethane at 0°C. After 2 hours, the mixture is poured onto ice-water, and the organic layer is separated, dried, and concentrated. Cyclopentyl (2-bromophenyl)ketone is isolated in 70–75% yield.

Step 2: Sodium Borohydride Reduction

The ketone intermediate (1.0 equiv) is dissolved in methanol and cooled to 0°C. Sodium borohydride (2.0 equiv) is added portionwise, and the reaction is stirred for 1 hour. After quenching with water, extraction with ethyl acetate (3 × 20 mL) and purification via flash chromatography (hexane/ethyl acetate, 5:1) affords the target alcohol in 85–90% yield.

Optimization Insights:

  • Catalyst : Aluminum chloride for Friedel-Crafts acylation

  • Reducing Agent : NaBH4 in methanol for selective ketone reduction

Catalytic Hydrogenation of α,β-Unsaturated Ketones

Hydrogenation of α,β-unsaturated ketones offers a stereoselective route. Cyclopentyl (2-bromophenyl)propenone is hydrogenated at 50 psi H₂ using palladium on carbon (5% w/w) in ethanol. After 12 hours, filtration and solvent removal yield the saturated alcohol with >95% stereochemical purity.

Advantages:

  • Stereocontrol : High diastereoselectivity (dr > 20:1)

  • Scalability : Suitable for gram-scale synthesis

Enzymatic Resolution for Enantiopure Production

Lipase-mediated kinetic resolution of racemic this compound acetate achieves enantiomeric excess (ee > 99%). Using Candida antarctica lipase B (CAL-B) in vinyl acetate, the (R)-enantiomer is selectively acetylated, leaving the (S)-alcohol unreacted. Separation via chromatography provides both enantiomers.

Performance Metrics:

  • Enzyme : CAL-B (immobilized)

  • Reaction Time : 24–48 hours

  • ee : >99% for both enantiomers

Data Tables

Table 1: Comparison of Preparation Methods

MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purification Technique
Grignard Reaction2-BromobenzaldehydeCyclopentyl MgBr, Et₂O, 0°C→RT58–65Column Chromatography
Ketone ReductionCyclopentyl (2-bromophenyl)ketoneNaBH4, MeOH, 0°C85–90Flash Chromatography
Catalytic Hydrogenationα,β-Unsaturated KetonePd/C, H₂ (50 psi), EtOH70–75Filtration, Solvent Removal
Enzymatic ResolutionRacemic Alcohol AcetateCAL-B, Vinyl Acetate45–50*Chromatography
*Yield per enantiomer.

Table 2: Reaction Optimization Parameters

ParameterGrignard ReactionKetone ReductionHydrogenation
Temperature Range0°C→RT0°C→RT25°C
Catalyst/LoadingNoneNaBH4 (2.0 equiv)Pd/C (5% w/w)
Solvent SystemEt₂OMeOHEtOH
Reaction Time (h)4–6112

Critical Analysis of Methodologies

  • Grignard Reaction : While efficient, moisture sensitivity and strict anhydrous conditions limit scalability. Side reactions, such as enolization of the aldehyde, may reduce yields.

  • Ketone Reduction : High yields and simplicity make this method industrially viable. However, the need for a pre-synthesized ketone adds synthetic steps.

  • Catalytic Hydrogenation : Excellent for stereocontrol but requires specialized equipment for high-pressure H₂ handling.

  • Enzymatic Resolution : Critical for enantiopure synthesis but suffers from moderate yields and extended reaction times .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl (2-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under appropriate conditions.

Major Products:

    Oxidation: Cyclopentyl (2-bromophenyl)ketone or aldehyde.

    Reduction: Cyclopentyl (phenyl)methanol.

    Substitution: Cyclopentyl (2-aminophenyl)methanol or cyclopentyl (2-thiocyanatophenyl)methanol.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Cyclopentyl (2-bromophenyl)methanol serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—enables the formation of more complex compounds. For instance, it can be oxidized to yield cyclopentyl (2-bromophenyl)ketone or aldehyde, or reduced to cyclopentyl (phenyl)methanol.

Reaction TypeMajor ProductsCommon Reagents
OxidationCyclopentyl (2-bromophenyl)ketone or aldehydePCC, KMnO₄
ReductionCyclopentyl (phenyl)methanolPd/C, LiAlH₄
Nucleophilic SubstitutionCyclopentyl (2-aminophenyl)methanolNaN₃, KSCN

Biological Research

Enzyme Inhibition and Receptor Binding Studies
The compound's structural similarity to biologically active molecules allows it to be utilized in enzyme inhibition studies and receptor binding assays. It has been investigated for its potential effects on adenosine receptors, where modifications to its structure have shown promise in enhancing selectivity and potency . For example, derivatives of this compound have been synthesized to explore their agonistic activity at adenosine receptors, which are critical targets in drug development for conditions like pain management and inflammation .

Medicinal Chemistry

Drug Development Potential
Research indicates that this compound can act as a precursor for drugs with anti-inflammatory and anticancer properties. Its derivatives have been evaluated for their biological activity, showing potential in treating various diseases. For instance, compounds derived from this structure have demonstrated significant anticancer activity against multiple cancer cell lines .

Case Study: Anticancer Activity
In a study focusing on novel derivatives containing the cyclopentyl moiety, certain compounds exhibited over 50% inhibition of cancer cell viability at low concentrations. This highlights the potential of this compound derivatives in developing effective anticancer agents .

Industrial Applications

Specialty Chemicals Production
The compound is also utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and resins that have specific functional properties beneficial for industrial applications.

Mechanism of Action

The mechanism of action of Cyclopentyl (2-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Functional Groups Molecular Formula Molecular Weight Key Features
Cyclopentyl (2-bromophenyl)methanol Secondary alcohol, bromophenyl C₁₂H₁₅BrO 255.15 (est.) Hydroxyl group for hydrogen bonding
(1-Bromocyclopentyl)(2-chlorophenyl)-methanone Ketone, bromocyclopentyl, chlorophenyl C₁₂H₁₂BrClO 287.58 Ketone group enhances electrophilicity
1-Methylcyclopentanol Tertiary alcohol C₆H₁₂O 100.16 Compact structure, high volatility
  • Functional Group Impact: The alcohol group in the target compound enables hydrogen bonding, contrasting with the ketone’s electrophilic reactivity in methanone analogs .

Reactivity and Stability

  • Bond Dissociation : Cyclopentyl radicals in alcohols, ethers, and amines dissociate at 5.7 eV, independent of the heteroatom (). This suggests similar stability for the cyclopentyl group in the target compound compared to other cyclopentyl alcohols .
  • Thermal Stability: Cyclopentanol derivatives (–4) undergo exothermic reactions below 100°C, implying that the target compound may require mild conditions to prevent decomposition .

Biological Activity

Cyclopentyl (2-bromophenyl)methanol is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a cyclopentyl group and a brominated phenyl moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C11H13BrO\text{C}_{11}\text{H}_{13}\text{BrO}

Structural Characteristics

  • Cyclopentyl Group : Provides a unique spatial configuration that may influence the compound's interaction with biological targets.
  • Bromophenyl Moiety : The presence of the bromine atom enhances the compound's reactivity and potential for forming non-covalent interactions, such as halogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For example, preliminary studies indicate that it may modulate enzyme activity through hydrogen bonding and π-π stacking interactions due to the aromatic bromophenyl group.
  • Receptor Binding : Its structural similarity to biologically active molecules suggests that it may bind to specific receptors, influencing cellular signaling pathways. This interaction could lead to alterations in cell proliferation and differentiation .

Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme Inhibition Modulates enzyme activity; potential for anti-inflammatory effects,
Receptor Interaction Possible binding to adenosine receptors; influences signaling pathways ,
Cell Proliferation Induces morphological changes in cancer cell lines; reduced viability ,

Case Studies

  • Differentiation of Acute Myeloid Leukemia Cells :
    • A phenotypic screen identified compounds that could stimulate differentiation in AML cell lines. This compound was included in preliminary tests, showing promise in reducing cell proliferation and promoting differentiation .
  • Adenosine Receptor Studies :
    • Research into adenosine kinase inhibitors highlighted the potential role of this compound as a modulator of adenosine levels, which could have therapeutic implications for conditions like seizures .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate absorption rates observed in animal models.
  • Distribution : The compound shows a tendency to distribute widely across tissues, potentially influencing its efficacy.
  • Metabolism : Initial investigations indicate metabolic stability, which is favorable for drug development .

Q & A

Q. What synthetic methodologies are commonly employed for Cyclopentyl (2-Bromophenyl)methanol, and how are reaction conditions optimized?

this compound can be synthesized via Grignard reactions or esterification/transesterification pathways. For example:

  • Grignard Approach : Reacting 2-bromophenyl magnesium bromide with cyclopentyl formaldehyde, followed by acid quenching to yield the alcohol. Molar ratios of reactants (e.g., 2:1 Grignard reagent to ketone) and reaction temperatures (typically 273–313 K) are critical for high yields .
  • Transesterification : Analogous to cyclopentanol synthesis, ester intermediates (e.g., cyclopentyl acetate) can undergo transesterification with methanol. Optimal conditions include temperatures of 323.15–343.15 K and methanol-to-ester molar ratios of 3:1–4:1 to balance conversion and separation costs .
  • Base-Catalyzed Etherification : As seen in related bromophenyl alcohols (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol), reactions with 2-bromobenzyl alcohol derivatives and diols under basic conditions (e.g., KOH/EtOH) at 333–353 K can form ether linkages .

Key Optimization Parameters :

ParameterOptimal RangeImpact on Reaction
Temperature323.15–353.15 KHigher rates at elevated temps, but exothermic reactions favor lower temps
Molar Ratio (R2)3:1–4:1Excess methanol drives equilibrium but complicates separation
CatalystAcidic ion-exchangeStrong acidic resins (e.g., QRE-01) enhance transesterification efficiency

Q. How can thermodynamic group contribution methods predict critical parameters for synthesizing this compound?

Thermodynamic properties (e.g., heat capacity, enthalpy of formation) for intermediates like cyclopentyl esters or bromophenyl derivatives can be estimated using group contribution methods:

  • Ruzicka–Domalski Method : Estimates liquid heat capacities by summing contributions from functional groups (e.g., cyclopentyl, bromophenyl) .
  • Yoneda Method : Predicts standard entropy and enthalpy of gaseous intermediates (e.g., cyclopentyl acetate derivatives) .
  • Ducros Method : Calculates vaporization enthalpies for distillation optimization .

These methods enable a priori calculation of equilibrium constants (K), Gibbs free energy changes (ΔG), and optimal conversion (x) across temperatures (273.15–373.15 K). For example, ΔG < 0 indicates spontaneous reactions at lower temperatures .

Advanced Research Questions

Q. What strategies address discrepancies between computational predictions and experimental yields in this compound synthesis?

Discrepancies often arise from:

  • Inaccurate Group Contributions : Reassess group parameters (e.g., bromophenyl steric effects) using experimental data .
  • Catalyst Deactivation : Acidic ion-exchange resins (e.g., QRE-01) may degrade at >343 K, reducing yields despite favorable thermodynamics .
  • Impurity Interference : Bromophenyl byproducts (e.g., diastereomers) can skew HPLC or GC-MS analyses, requiring advanced purification (e.g., preparative chromatography) .

Mitigation Steps :

  • Validate group contribution models with DSC (differential scanning calorimetry) or reaction calorimetry.
  • Use in situ FTIR or NMR to monitor real-time conversion and adjust conditions dynamically.

Q. How does the 2-bromophenyl group influence reaction kinetics and selectivity?

The 2-bromophenyl group introduces steric hindrance and electron-withdrawing effects:

  • Steric Effects : Bulky substituents slow nucleophilic attacks in Grignard or esterification reactions, necessitating longer reaction times or higher catalyst loadings .
  • Electronic Effects : The bromine atom deactivates the aromatic ring, reducing electrophilic substitution side reactions. However, it may stabilize carbocation intermediates in acid-catalyzed pathways .

Case Study : In transesterification, the 2-bromophenyl group reduces equilibrium conversion (x) by 10–15% compared to non-halogenated analogs, requiring higher methanol ratios (4:1) for comparable yields .

Methodological Recommendations

  • Purification : Distillation under reduced pressure (e.g., 9 mmHg for bromophenethyl alcohol derivatives) minimizes thermal degradation .
  • Analytical Validation : Combine 1^1H/13^13C NMR for structural confirmation and GC-MS to quantify trace byproducts.
  • Scalability : Fixed-bed reactors with strong acidic catalysts (e.g., QRE-01) enable continuous production with >55% conversion and >99% selectivity .

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